SB-209670

Endothelin Receptor Radioligand Binding Human Cloned Receptors

SB-209670 is a rationally designed, non-peptide, stereospecific mixed ETA/ETB antagonist with subnanomolar ETA affinity (Ki=0.2 nM) and a 5-fold ETA/ETB selectivity. Its (1S,2R,3S) enantiomer is 575-fold more potent than the antipode, making stereochemical purity critical for reproducible data. Unlike bosentan or BQ-123, SB-209670 provides reversible receptor kinetics (ETA t1/2 off=60 min, ETB=10 min), enabling washout recovery experiments. Validated in hypertensive, stroke, and angioplasty models, it also serves as the precursor for PET radioligand [18F]-SB209670. Insist on verified enantiopurity to avoid batch variability.

Molecular Formula C29H28O9
Molecular Weight 520.5 g/mol
CAS No. 157659-79-5
Cat. No. B1680799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-209670
CAS157659-79-5
Synonyms1H-Indene-2-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-3-(2- (carboxymethoxy)-4-methoxyphenyl)-2,3-dihydro-5-propoxy-, (1S,2R,3S)-
3-(2-(carboxymethoxy)-4-methoxyphenyl)-1-(3,4-(methylenedioxy)phenyl)-5-(prop-1-yloxy)indan-2-carboxylic acid
SB 209670
SB-209670
Molecular FormulaC29H28O9
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCC(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C29H28O9/c1-3-10-35-18-6-7-19-21(12-18)27(20-8-5-17(34-2)13-23(20)36-14-25(30)31)28(29(32)33)26(19)16-4-9-22-24(11-16)38-15-37-22/h4-9,11-13,26-28H,3,10,14-15H2,1-2H3,(H,30,31)(H,32,33)/t26-,27+,28+/m0/s1
InChIKeyUUAVCCWBNUITBB-UPRLRBBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB-209670 (CAS 157659-79-5): A Non-Peptide Dual Endothelin Receptor Antagonist for Cardiovascular and In Vivo Pharmacology Research Procurement


SB-209670 is a rationally designed, non-peptide, stereoselective antagonist that exhibits high-affinity binding to both endothelin-A (ETA) and endothelin-B (ETB) receptor subtypes [1]. As a member of the 3-arylindenol class of compounds [2], it functions as a potent mixed ETA/ETB antagonist with subnanomolar affinity for the ETA receptor [1]. The compound is characterized by its specific (1S,2R,3S) stereochemistry, which is critical for its high potency; the active enantiomer is approximately 575-fold more potent than its antipode [3]. This unique structural and pharmacological profile positions SB-209670 as a valuable research tool for investigating the role of endothelin receptors in various pathophysiological states, including hypertension, ischemia-reperfusion injury, and vascular remodeling [1].

Why SB-209670 (CAS 157659-79-5) Cannot Be Replaced by Generic Endothelin Antagonists: Quantitative Differentiation from Bosentan and BQ-123


In the procurement of research-grade endothelin receptor antagonists, generic substitution is not scientifically justifiable due to profound quantitative differences in receptor binding kinetics, functional antagonism potency, and in vivo pharmacodynamic profiles. While multiple compounds are marketed as 'mixed ETA/ETB antagonists,' the data demonstrate that SB-209670 possesses a distinct combination of subnanomolar ETA affinity, rapid receptor association kinetics, and unique functional potency relative to widely used comparators such as bosentan and BQ-123 [1]. Furthermore, the stereospecificity of SB-209670 is critical—the (+)-antipode is 575-fold more potent than the (-)-antipode [2], meaning that any batch lacking proper stereochemical purity will exhibit dramatically reduced activity. The following quantitative evidence establishes why SB-209670, when obtained from a verified source with documented enantiomeric purity, is a non-interchangeable tool for specific experimental models.

SB-209670 Procurement Guide: Quantitative Evidence of Differential Performance vs. Bosentan, BQ-123, and PD142893


SB-209670 Exhibits Subnanomolar Affinity for Human Cloned ETA Receptors, Distinct from Bosentan's Lower Affinity Profile

SB-209670 demonstrates a Ki of 0.2 nM at human cloned ETA receptors and 18 nM at ETB receptors in competition binding assays using [125I]ET-1 . In contrast, bosentan (Ro470203) exhibits a Kd of 12.5 nM at ETA and 1.1 μM at ETB receptors in human pulmonary artery tissue [1]. This represents a 62.5-fold higher ETA affinity and a 61.1-fold higher ETB affinity for SB-209670 relative to bosentan.

Endothelin Receptor Radioligand Binding Human Cloned Receptors Cardiovascular Pharmacology

SB-209670 Is a 45-Fold More Potent Functional Antagonist of ETA-Mediated Vascular Contraction than BQ-123

In the isolated rat aorta, a standard preparation for assessing ETA receptor-mediated vascular contraction, SB-209670 produced a concentration-dependent parallel rightward shift in the ET-1 concentration-response curve with a Kb value of 0.4 ± 0.04 nM [1]. Relative to other ET receptor antagonists tested under identical conditions, SB-209670 was 45-fold more potent than the ETA-selective peptide antagonist BQ-123, 180-fold more potent than the mixed antagonist bosentan, and 775-fold more potent than the mixed antagonist PD142893 [1].

Vascular Smooth Muscle Functional Antagonism Isolated Tissue Bath ETA Receptor

SB-209670 Binds to Human Heart Tissue with Subnanomolar Affinity (KD = 0.67 nM), Enabling In Vivo PET Imaging Applications

The [18F]-labeled analogue of SB-209670 binds to human heart tissue with a single subnanomolar affinity, exhibiting a KD of 0.67 ± 0.14 nM and a Bmax of 168.3 ± 29.3 fmol/mg protein [1]. The association half-time (t1/2) is 3.8 minutes with an association rate constant (kobs) of 0.182 ± 0.032/min [1]. This rapid binding kinetics profile is essential for in vivo imaging applications where tracer uptake must occur within a practical scanning window.

Human Heart Tissue In Vivo Imaging PET Tracer Development Receptor Occupancy

SB-209670 Demonstrates Rapid Reversible Binding to Human Cloned Receptors with Distinct Dissociation Kinetics from Bosentan

Using [3H]SB-209670, the binding to cloned human ETA and ETB receptors was shown to be fully reversible with dissociation half-times (t1/2) of approximately 60 minutes and 10 minutes, respectively [1]. The apparent dissociation constants (Kd) were 0.20 nM for ETA and 1.0 nM for ETB receptors [1]. In contrast, the binding of the endogenous agonist [125I]ET-1 was essentially irreversible under these conditions, which complicates equilibrium binding analysis [1]. Competition studies using [3H]SB-209670 showed that the ETA-selective antagonist BQ-123 displayed Ki values of 40 nM at ETA and >2300 nM at ETB receptors, confirming a >57-fold ETA selectivity for BQ-123 versus the balanced mixed antagonist profile of SB-209670 [1].

Receptor Binding Kinetics Dissociation Rate Tritiated Ligand ETB Receptor

Validated Research Applications for SB-209670 (CAS 157659-79-5): From In Vitro Binding to In Vivo Disease Models


In Vitro Characterization of Endothelin Receptor Subtype Contributions in Native Tissue Preparations

SB-209670 is optimally suited for competitive radioligand binding and functional tissue bath studies requiring potent, reversible antagonism at both ETA and ETB receptors. Its subnanomolar ETA affinity (Ki = 0.2 nM) and 5-fold ETA/ETB selectivity ratio enable concentration-response experiments that can distinguish receptor subtype contributions to contractile or signaling responses. The compound's reversible binding kinetics (t1/2 dissociation: ETA = 60 min, ETB = 10 min) [1] allow for washout and recovery experiments that are not feasible with irreversible agonists or slowly dissociating antagonists. This makes SB-209670 particularly valuable for studies in isolated vascular preparations where temporal control of receptor blockade is required to assess desensitization or receptor reserve phenomena.

In Vivo Investigation of Endothelin-Mediated Hemodynamic Regulation and Vascular Remodeling

SB-209670 has been pharmacologically validated in multiple in vivo models where it produces dose-dependent reductions in blood pressure in hypertensive rats, protects against ischemia-induced neuronal degeneration in a gerbil stroke model, and attenuates neointima formation following carotid artery balloon angioplasty in rats . The compound's 45-fold higher functional potency at ETA receptors compared to the widely used peptide antagonist BQ-123 [2] translates to lower effective doses in vivo, reducing the risk of off-target effects. Procurement of SB-209670 is indicated for acute and chronic cardiovascular studies requiring robust dual ETA/ETB blockade, particularly where peptide antagonists (e.g., BQ-123) suffer from poor stability or where alternative non-peptide antagonists (e.g., bosentan) lack sufficient potency for complete receptor occupancy at tolerable doses.

Development of Endothelin Receptor PET Tracers and Molecular Imaging Probes

The unlabeled parent compound SB-209670 serves as the essential precursor for synthesizing [18F]-SB209670, a radiolabeled analogue that has been successfully used for in vivo PET imaging of cardiovascular endothelin receptors in rats [3]. The radioligand demonstrates subnanomolar affinity (KD = 0.67 nM) in human heart tissue with rapid association kinetics (t1/2 = 3.8 min) [3], properties that are critical for obtaining high-contrast images within clinically feasible scanning times. Research groups engaged in radiochemistry or molecular imaging should procure high-purity SB-209670 as the starting material for developing novel endothelin receptor imaging agents, leveraging the well-characterized binding profile and established radiochemical synthesis routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-209670

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.